molecular formula C21H25N3O3 B2578474 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207055-65-9

1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2578474
CAS No.: 1207055-65-9
M. Wt: 367.449
InChI Key: MOUDRKREUSXYJA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a complex organic compound that features a cyclohexyl group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline structure

Properties

IUPAC Name

1-cyclohexyl-3-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDRKREUSXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the furan-2-carbonyl group and the cyclohexyl group. The final step involves the formation of the urea linkage.

    Preparation of Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Furan-2-carbonyl Group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled to the tetrahydroisoquinoline core using coupling reagents like EDCI or DCC.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via nucleophilic substitution or other suitable organic transformations.

    Formation of Urea Linkage: The final step involves the reaction of the amine group with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 1-cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have demonstrated inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 1.27 to 22.08 µM .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related urea derivatives have shown promising results against various pathogens, including fungi and bacteria. The presence of the furan moiety is believed to enhance the antimicrobial efficacy of these compounds .

Neuroprotective Effects

There is emerging evidence that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of tetrahydroisoquinoline derivatives found that modifications to the structure could significantly enhance potency against MCF-7 cells. The most effective derivatives showed IC50 values as low as 1.27 µM, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound exhibited zones of inhibition ranging from 10 to 29 mm against various pathogens. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Summary Table of Biological Activities

Activity TypeEffectiveness (IC50 or Zone of Inhibition)Reference
Anticancer (MCF-7)IC50 = 1.27 - 22.08 µM
AntimicrobialZone of inhibition: 10 - 29 mm
NeuroprotectiveReduces oxidative stress

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclohexyl group and a furan-2-carbonyl moiety attached to a tetrahydroisoquinoline framework. Its molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3, and it has a molecular weight of approximately 320.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydroisoquinolines possess antimicrobial properties. The presence of the furan moiety may enhance this activity by interacting with microbial cell membranes or metabolic pathways .
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The urea linkage is thought to play a role in modulating interactions with cellular targets involved in cancer progression .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : The urea group can act as a hydrogen bond donor, potentially inhibiting enzymes critical for cell proliferation or survival in cancer cells.
  • Interaction with Receptors : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to growth and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan substituents exhibited significant inhibition zones compared to controls .
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values varied among different cell lines, suggesting selective toxicity towards certain types of cancer cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications on the furan ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against leukemia cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
CytotoxicInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

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